molecular formula C10Cl2F5NO2 B066123 N-Pentafluorophenyldichloromaleimide CAS No. 186958-58-7

N-Pentafluorophenyldichloromaleimide

Cat. No.: B066123
CAS No.: 186958-58-7
M. Wt: 332.01 g/mol
InChI Key: QQUWZXNLBVBCLD-UHFFFAOYSA-N
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Description

N-Pentafluorophenyldichloromaleimide is a chemical compound with the molecular formula C₁₀Cl₂F₅NO₂ and a molecular weight of 332.01 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a dichloromaleimide moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentafluorophenyldichloromaleimide can be synthesized through a multi-step process involving the reaction of pentafluorophenylamine with maleic anhydride, followed by chlorination. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Pentafluorophenyldichloromaleimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted maleimides, while oxidation can produce maleic acid derivatives .

Scientific Research Applications

N-Pentafluorophenyldichloromaleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Pentafluorophenyldichloromaleimide exerts its effects involves its ability to form covalent bonds with nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the maleimide moiety, making it highly reactive towards nucleophiles. This reactivity is exploited in various applications, such as bioconjugation and polymer synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Pentafluorophenyldichloromaleimide is unique due to the presence of the pentafluorophenyl group, which significantly enhances its electrophilicity and reactivity compared to other maleimide derivatives. This makes it particularly useful in applications requiring high reactivity and stability .

Biological Activity

N-Pentafluorophenyldichloromaleimide (PFPM) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity of PFPM, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

PFPM is characterized by the presence of a pentafluorophenyl group attached to a dichloromaleimide backbone. This structure imparts distinctive electronic properties that influence its reactivity and interactions with biological molecules. The fluorinated aromatic ring enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Mechanisms of Biological Activity

1. Anticancer Activity:
PFPM has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Protein Kinases: PFPM has shown inhibitory effects on specific protein kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress within cancer cells, promoting cell death through ROS-mediated pathways.

2. Antimicrobial Properties:
Research has highlighted the antimicrobial activity of PFPM against various pathogens. The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-negative bacteria due to the structural differences in their membranes.

Case Studies

Several case studies have documented the biological effects of PFPM in different experimental setups:

  • Case Study 1: A study conducted on human breast cancer cell lines demonstrated that treatment with PFPM resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
  • Case Study 2: In an investigation focusing on bacterial resistance, PFPM exhibited effective antibacterial activity against multidrug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL, showcasing its potential as a therapeutic agent against resistant infections.

Research Findings

Recent research has expanded the understanding of PFPM's biological activity:

  • Table 1: Summary of Biological Activities of PFPM
Biological ActivityMechanismReference
Anticancer (Breast Cancer)Induces apoptosis via ROS generation
Antimicrobial (E. coli)Disrupts cell membrane integrity
Protein Kinase InhibitionTargets specific kinases

Properties

IUPAC Name

3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUWZXNLBVBCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10Cl2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326935
Record name 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186958-58-7
Record name 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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